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Compound of Interest

Compound Name: HMRZ-62

Cat. No.: B15566879

Initial inquiry has suggested a potential identity between the compounds HMRZ-62 and KN-62.
This technical guide clarifies that HMRZ-62 and KN-62 are, in fact, two distinct chemical
entities with different molecular structures, weights, and formulas. While extensive research
and data are available for KN-62 as a dual inhibitor of Ca2+/calmodulin-dependent protein
kinase Il (CaMKIl) and the P2X7 receptor, publicly accessible information on the biological
activity and pharmacological profile of HMRZ-62 is not available at this time.

This guide will first present the available chemical data for HMRZ-62 and then provide a
comprehensive technical overview of KN-62, including its mechanisms of action, quantitative
data, experimental protocols, and associated signaling pathways, tailored for researchers,
scientists, and drug development professionals.

HMRZ-62: Chemical Identity

HMRZ-62 is a distinct chemical compound for which there is currently a lack of published
biological or pharmacological data. Its known properties are confined to its chemical structure
and identifiers.

Table 1: Chemical Properties of HMRZ-62
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Property Value
Molecular Formula C21H14CIN506S5
Molecular Weight 628.2 g/mol

(6R,7R)-7-[[(22)-2-(2-amino-5-chloro-1,3-

thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-
IUPAC Name 3-[(E)-2-(7-oxothieno[3,2-b]thiopyran-5-

yl)sulfanylethenyl]-5-thia-1-azabicyclo[4.2.0]oct-

2-ene-2-carboxylic acid

CAS Number 287118-33-6

PubChem CID 157010691

Due to the absence of further information, the remainder of this guide will focus on the well-
characterized compound, KN-62.

KN-62: A Dual Inhibitor of CaMKIl and P2X7
Receptor

KN-62 is a potent, cell-permeable inhibitor with a dual mechanism of action, targeting both
CaMKIl and the P2X7 purinergic receptor.[1][2] This makes it a valuable tool for studying the
roles of these two important signaling molecules in various physiological and pathological
processes.

Quantitative Data

The inhibitory activity of KN-62 has been quantified in various experimental systems. The
following tables summarize the key inhibitory constants.

Table 2: Inhibitory Activity of KN-62 on CaMKII

Parameter Value Species/System
Ki 0.9 uM Rat brain CaMKII
IC50 900 nM CaMKIlI
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Table 3: Antagonistic Activity of KN-62 on P2X7 Receptor

Parameter Value Cell Line/System
IC50 ~15 nM HEK?293 cells
ATP-stimulated Ba2+ influx in
IC50 12.7 nM
human lymphocytes
Bz-ATP induced permeability
IC50 13.1 nM in human leukemic B

lymphocytes

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are representative protocols for assessing the inhibitory activity of KN-62.

CaMKIl Inhibition Assay

A common method to determine the kinase activity of CaMKII and the inhibitory effect of
compounds like KN-62 involves a radiometric assay.

o Reaction Mixture Preparation: A standard assay mixture (e.g., 100 pL total volume) is
prepared containing 35 mM HEPES, 10 mM MgCI2, 1 mM CaCl2, a CaMKIl substrate such
as 10 pg of chicken gizzard myosin 20-kD light chain, 0.1 uM calmodulin, and the test
compound (KN-62) at various concentrations.

« Initiation of Kinase Reaction: The reaction is initiated by the addition of 10 uM [y-33P]ATP.

¢ Incubation: The reaction is allowed to proceed at 30°C for a defined period, typically 2
minutes.

o Termination of Reaction: The kinase reaction is stopped by the addition of 1 mL of 10%
trichloroacetic acid.

¢ Quantification: The amount of incorporated radiolabel into the substrate is quantified to
determine the kinase activity. The inhibitory potency of KN-62 is determined by measuring
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the reduction in kinase activity at different concentrations of the inhibitor.

P2X7 Receptor Antagonism Assay (Dye Uptake Method)

The antagonistic effect of KN-62 on the P2X7 receptor can be assessed by measuring the

inhibition of agonist-induced dye uptake, which is a hallmark of P2X7 receptor activation.

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7
receptor are cultured in appropriate media.

Cell Plating: Cells are plated in a multi-well format (e.g., 96-well plate) and allowed to
adhere.

Compound Incubation: Cells are pre-incubated with varying concentrations of KN-62 for a
specified time (e.g., 1 hour).

Agonist and Dye Addition: A P2X7 receptor agonist, such as ATP or BzATP (e.g., 3 mM ATP),
is added to the cells along with a fluorescent dye that is permeable through the P2X7 pore,
such as ethidium bromide (EtBr) or YO-PRO-1.

Incubation: The cells are incubated for a period that allows for significant dye uptake in the
absence of the antagonist (e.g., 1-2 hours).

Quantification: The fluorescence intensity within the cells is measured using a fluorescence
plate reader or microscope. A decrease in fluorescence in the presence of KN-62 indicates
antagonism of the P2X7 receptor.

Signaling Pathways and Mechanism of Action

CaMKIl Signaling Pathway

KN-62 acts as a competitive inhibitor with respect to calmodulin (CaM).[1] It binds directly to the

CaM binding site on CaMKIl, thereby preventing the activation of the kinase by the Ca2+/CaM

complex.[1][2] This inhibition prevents the autophosphorylation of CaMKIl and its subsequent

phosphorylation of downstream targets.[1]
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Inhibition of the CaMKII signaling pathway by KN-62.

P2X7 Receptor Signaling Pathway

KN-62 is a hon-competitive antagonist of the P2X7 receptor.[2] The P2X7 receptor is an ATP-
gated ion channel that, upon activation, allows the influx of Na+ and Ca2+ and the efflux of K+.
Sustained activation leads to the formation of a larger, non-selective pore. KN-62 blocks these
downstream effects by binding to an allosteric site on the receptor.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15566879?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/30902663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

P2X7 Receptor Activation

binds

( P2X7 Receptor )

A

alloster]c binding

Antagonism by|KN-62

Downstream Cellular Effects

lon Flux
(Na*, Ca?* influx; K* efflux)

Macromolecular
Pore Formation
( Inflammasome Activation )

Cell Death

Click to download full resolution via product page

Antagonism of the P2X7 receptor signaling pathway by KN-62.

In summary, while HMRZ-62 and KN-62 are not the same compound, KN-62 stands out as a
well-documented and versatile pharmacological tool for investigating two critical signaling
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pathways. The lack of available data on HMRZ-62 suggests it is a compound that has not been
extensively studied for its biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Roles of the Developmental Regulator unc-62/Homothorax in Limiting Longevity in
Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Functional roles of the human ribonuclease A superfamily in RNA metabolism and
membrane receptor biology - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [HMRZ-62 and KN-62: A Technical Overview of Two
Structurally Distinct Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566879#is-hmrz-62-the-same-as-kn-62]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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